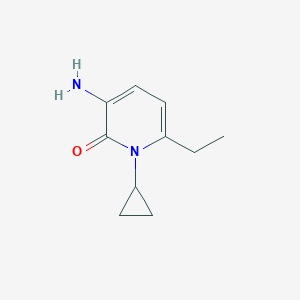
3-Amino-1-cyclopropyl-6-ethyl-1,2-dihydropyridin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-1-cyclopropyl-6-ethyl-1,2-dihydropyridin-2-one: is an organic compound with the molecular formula C10H14N2O It is a derivative of pyridinone, characterized by the presence of an amino group at the third position, a cyclopropyl group at the first position, and an ethyl group at the sixth position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-cyclopropyl-6-ethyl-1,2-dihydropyridin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with ethyl acetoacetate, followed by cyclization and subsequent functional group modifications to introduce the amino group at the desired position.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the use of high-pressure reactors and catalysts to optimize yield and purity. The specific conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure the efficient production of the compound.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the carbonyl group to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 3-Amino-1-cyclopropyl-6-ethyl-1,2-dihydropyridin-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine: In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new materials with specific functionalities.
Mecanismo De Acción
The mechanism of action of 3-Amino-1-cyclopropyl-6-ethyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved can include inhibition or activation of enzymatic reactions, leading to downstream effects on cellular processes.
Comparación Con Compuestos Similares
- 3-Amino-1-cyclopropyl-1,2-dihydropyridin-2-one
- 3-Amino-1-ethyl-6-(trifluoromethyl)-1,2-dihydropyridin-2-one
- 3-Amino-1-cyclopropyl-1,2-dihydropyridin-2-one hydrochloride
Comparison: Compared to these similar compounds, 3-Amino-1-cyclopropyl-6-ethyl-1,2-dihydropyridin-2-one is unique due to the presence of the ethyl group at the sixth position. This structural difference can influence its chemical reactivity, biological activity, and potential applications. For example, the ethyl group may enhance its binding affinity to certain targets or alter its solubility properties.
Propiedades
Fórmula molecular |
C10H14N2O |
|---|---|
Peso molecular |
178.23 g/mol |
Nombre IUPAC |
3-amino-1-cyclopropyl-6-ethylpyridin-2-one |
InChI |
InChI=1S/C10H14N2O/c1-2-7-5-6-9(11)10(13)12(7)8-3-4-8/h5-6,8H,2-4,11H2,1H3 |
Clave InChI |
XEMVTWFDBIDWKO-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(C(=O)N1C2CC2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


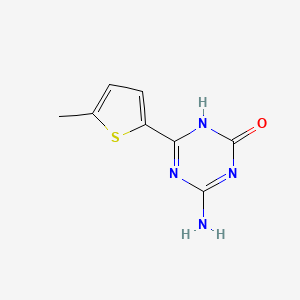

![2-(2-Aminoethyl)-6,6-dimethylbicyclo[3.1.1]heptan-2-ol](/img/structure/B13163843.png)
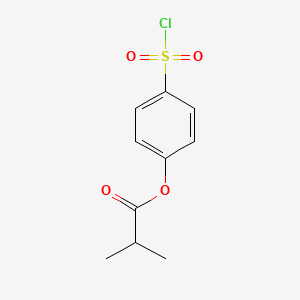
![1-[2-(oxan-4-yl)ethyl]-1H-pyrazol-4-amine](/img/structure/B13163847.png)


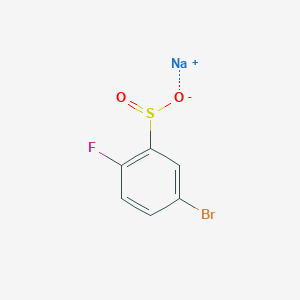

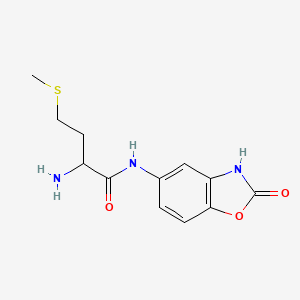
![N,N-dimethyl-5-[(methylamino)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13163895.png)



